molecular formula C11H16N2OS B7903426 (S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide

(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide

Cat. No.: B7903426
M. Wt: 224.32 g/mol
InChI Key: ULODPBZTSGXBKN-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide is a synthetic amide derivative characterized by a propanamide backbone with a chiral center and a 4-(methylthio)benzyl substituent on the amide nitrogen . This compound serves as a valuable intermediate in organic and medicinal chemistry research for the synthesis of more complex molecules . The methylthio (-SCH3) group on the phenyl ring is a key functional handle for further chemical exploration, as it is susceptible to oxidation to form sulfoxide or sulfone derivatives, allowing researchers to modulate the compound's electronic properties and polarity . While direct biological data for this specific molecule is limited in the public domain, its structural features are related to a class of propanamide compounds that have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a promising target for novel analgesic and anti-inflammatory agents . The stereochemistry of the alpha-carbon is likely critical for its interaction with biological targets, as is the case with similar TRPV1 antagonists where the (S)-enantiomer demonstrated markedly higher potency than the (R)-enantiomer . Researchers can employ spectroscopic techniques, including NMR, to confirm the structural integrity and purity of the compound . This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-methylsulfanylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULODPBZTSGXBKN-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=C(C=C1)SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The reductive amination route begins with (S)-2-aminopropionamide and 4-(methylsulfanyl)benzaldehyde. The aldehyde undergoes condensation with the primary amine group of the aminoamide, forming an imine intermediate. This intermediate is subsequently reduced using sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C, yielding the secondary amine product.

Critical Parameters:

  • Solvent System : Methanol or ethanol, ensuring solubility of both polar and aromatic components.

  • Temperature Control : Maintaining sub-ambient temperatures (−10°C to 10°C) minimizes side reactions such as over-reduction or epimerization.

  • Stoichiometry : A 1.2:1 molar ratio of aldehyde to aminoamide ensures complete conversion.

N-Methylation Step

The secondary amine intermediate undergoes N-methylation using methyl iodide (CH3I) in the presence of potassium carbonate (K2CO3) as a base. This SN2 reaction proceeds in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, achieving 85–90% yield.

Optimization Insights:

  • Base Selection : K2CO3 outperforms weaker bases (e.g., NaHCO3) due to enhanced deprotonation efficiency.

  • Solvent Purity : Anhydrous DMF prevents hydrolysis of methyl iodide, improving reagent utilization.

Mixed Anhydride-Mediated Coupling

Formation of Mixed Anhydride Intermediate

Adapted from industrial-scale protocols, this method starts with (S)-2-aminopropionic acid and 4-(methylsulfanyl)benzyl chloride. The carboxylic acid is activated using pivaloyl chloride (tert-butyl chloroformate) in ethyl acetate, forming a mixed anhydride intermediate.

Reaction Conditions:

  • Reagents : 1.5 equivalents of pivaloyl chloride relative to the carboxylic acid.

  • Base : Triethylamine (TEA) in stoichiometric amounts to neutralize HCl byproducts.

  • Temperature : −10°C to 0°C to stabilize the reactive intermediate.

Amide Bond Formation

The mixed anhydride reacts with N-methyl-(4-methylsulfanyl-benzyl)amine in ethyl acetate at 0–10°C. Quenching with aqueous sodium carbonate followed by solvent evaporation yields the crude product, which is purified via hexane recrystallization (78% yield, >99% purity by HPLC).

Advantages:

  • Scalability : Continuous flow reactors enable kilogram-scale production.

  • Stereochemical Integrity : The chiral center remains unaffected due to mild reaction conditions.

Sequential Alkylation-Amidation Approach

Benzyl Alkylation

4-(Methylsulfanyl)benzyl bromide is coupled with (S)-2-aminopropionamide using N,N-diisopropylethylamine (DIPEA) as a base in tetrahydrofuran (THF). The reaction proceeds at room temperature for 6 hours, achieving 82% yield.

Post-Alkylation Modifications

The alkylated product undergoes N-methylation under conditions identical to Section 1.2. Final purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in 88% yield.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantages Limitations
Reductive Amination85–90%>98%High stereoselectivityRequires cryogenic conditions
Mixed Anhydride78–85%>99%Scalable, minimal epimerizationSensitive to moisture
Alkylation-Amidation82–88%97–99%Mild conditions, fewer stepsLower atom economy

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the mixed anhydride method reduces reaction times from hours to minutes. A 2024 pilot study demonstrated a 40% increase in throughput using microreactors.

Green Chemistry Metrics

  • E-Factor : The reductive amination route generates 8.2 kg waste/kg product, versus 5.6 kg/kg for the mixed anhydride method.

  • Solvent Recovery : Ethyl acetate and THF are recycled via distillation, achieving 90% solvent reuse in closed-loop systems.

Mechanistic Challenges and Solutions

Epimerization Risks

The stereochemical integrity of the (S)-configured amino group is vulnerable under basic conditions. Strategies include:

  • Low-Temperature Quenching : Rapid acidification post-reaction prevents racemization.

  • Non-Basic Workups : Using ion-exchange resins instead of aqueous bases during purification.

Byproduct Formation

Over-alkylation during N-methylation is mitigated by:

  • Controlled Reagent Addition : Slow addition of methyl iodide via syringe pump.

  • In Situ Monitoring : FTIR spectroscopy tracks amine consumption in real time.

Emerging Methodologies

Enzymatic Amination

Recent trials with ω-transaminases demonstrate 94% enantiomeric excess (ee) in amination steps, though substrate scope remains limited to laboratory-scale applications.

Photoredox Catalysis

Visible-light-mediated C–N coupling shows promise for bypassing traditional activation steps, with preliminary yields of 65% reported for analogous structures .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the benzyl group, yielding a simpler amine derivative.

    Substitution: The amino group can participate in substitution reactions with electrophiles, forming new amide or urea derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as acyl chlorides, isocyanates, and alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Amide or urea derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that (S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Pseudomonas aeruginosa20
Escherichia coli22
Bacillus cereus24
Staphylococcus aureus23

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. Studies indicate that it can inhibit acetylcholinesterase (AChE) activity, which is crucial for managing symptoms of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cognitive function and memory retention in experimental models .

Anticonvulsant Properties

This compound has been evaluated for its anticonvulsant activities. Research indicates that compounds with similar structures have shown promise in reducing seizure activity in animal models, suggesting that this compound may also possess anticonvulsant properties .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors. The synthetic route often includes steps such as amination and alkylation, leading to the formation of the desired amide structure.

Synthetic Pathway Overview

  • Starting Materials : Benzylamine derivatives and propionic acid derivatives.
  • Key Reactions :
    • Alkylation of benzylamine with a methylsulfanyl group.
    • Formation of the propionamide through acylation reactions.

Case Study 1: Neuroprotection in Alzheimer's Models

In a study conducted on SH-SY5Y neuronal cells treated with hydrogen peroxide to induce oxidative stress, this compound demonstrated significant neuroprotective effects. The compound improved cell viability and reduced apoptosis markers, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of pathogens. The results showed that certain modifications to the structure enhanced antibacterial activity, suggesting avenues for further development into effective antibiotics .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the benzyl moiety play crucial roles in binding to these targets, modulating their activity. The methylsulfanyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl group’s substitution pattern significantly influences physicochemical properties and bioactivity. Key analogs include:

Compound Name Benzyl Substituent Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide 4-SCH₃ C₁₁H₁₆N₂OS 240.33 High lipophilicity (SCH₃); potential CNS permeability. Synthesized via similar coupling methods
(S)-2-Amino-N-(4-nitrophenyl)-propionamide (Ala-pNA) 4-NO₂ C₉H₁₀N₄O₃ 238.21 Chromogenic substrate for proteases; electron-withdrawing NO₂ enhances stability
N-(4-tert-butylbenzyl)-2-[4-(methylsulfonylamino)phenyl]propionamide 4-SO₂NHCH₃ C₂₁H₂₇N₃O₃S 401.52 TRPV1 antagonist; sulfonamide enhances polarity and target affinity
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 2-F C₁₁H₁₅FN₂O 210.25 Fluorine improves metabolic stability; N-methylation reduces hydrogen-bonding capacity
Safinamide derivatives (e.g., Safinamide Mesylate) 4-O(CH₂C₆H₄F) C₁₇H₁₉FN₂O₂·CH₃SO₃H 403.43 (free base) MAO-B inhibitor for Parkinson’s disease; benzyloxy group enhances solubility
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-SCH₃ group in the target compound increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability, whereas 4-NO₂ (Ala-pNA) and 4-SO₂NHCH₃ derivatives exhibit higher polarity, enhancing solubility and target engagement . Fluorine (2-F or 3-F substitution) balances lipophilicity and metabolic stability, as seen in Parchem’s discontinued analogs .
  • Bulkier substituents (e.g., tert-butyl in ’s TRPV1 antagonists) improve target selectivity but may limit blood-brain barrier penetration .

Biological Activity

(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide, also known as (S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H18N2OS
  • Molecular Weight : 238.35 g/mol
  • CAS Number : 1304396-72-2

The compound features an amino group, a propionamide backbone, and a methylthio-substituted benzyl moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antiviral Activity : Preliminary studies indicate potential antiviral properties, particularly against RNA viruses.

1. Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • In Vitro Studies : The compound exhibited cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC50 value of 5.7 µM against A375 human melanoma cells, indicating significant antiproliferative activity .
Cell LineIC50 (µM)
A375 (Melanoma)5.7
Hela (Cervical Cancer)>10
A549 (Lung Adenocarcinoma)>10
  • Mechanism : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties:

  • Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory diseases .

3. Antiviral Properties

Emerging data suggest that this compound may exhibit antiviral activity:

  • Viral Inhibition : In preliminary assays, the compound inhibited replication of certain RNA viruses at micromolar concentrations . Further studies are needed to elucidate its efficacy against specific viral strains.

Case Studies and Research Findings

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of various derivatives of the compound on cancer cell lines using the MTT assay. The results highlighted significant differences in activity based on structural modifications .
  • Antiviral Screening :
    • Another investigation focused on the antiviral potential against respiratory viruses, showing promising results with an EC50 ranging from 5–28 μM for related compounds .
  • Mechanistic Insights :
    • Detailed mechanistic studies are ongoing to understand how this compound interacts with specific molecular targets and pathways involved in disease processes .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide?

  • Methodological Answer : The compound can be synthesized via amide bond formation between (S)-2-aminopropionic acid derivatives and 4-methylsulfanyl-benzylamine. Coupling agents like EDCI/HOBt or DCC/DMAP are typically employed for activation. Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures high purity. Similar protocols are used for structurally related amides, such as (S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm stereochemistry (e.g., S-configuration) and substituent integration (e.g., methylsulfanyl group at δ ~2.5 ppm for S-CH3).
  • IR Spectroscopy : Identify amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands to verify the presence of the amide bond .
  • Mass Spectrometry (ESI-TOF) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 253.3 based on C12H16N2OS).

Q. How can purity and stability be assessed under varying experimental conditions?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity (>98%) and degradation products under stress conditions (e.g., pH, temperature) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability by measuring mass loss at elevated temperatures (e.g., 25–300°C).

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software is ideal for determining absolute configuration. Key steps include:

  • Growing crystals via slow evaporation (solvent: dichloromethane/hexane).
  • Refinement with SHELXL to model hydrogen bonding and torsional angles.
  • Validation using CCDC deposition (e.g., comparing bond lengths/angles to NIST standards) .

Q. What experimental approaches are suitable for studying its coordination chemistry with transition metals?

  • Methodological Answer :

  • Molar Conductivity : Measure in DMSO to determine if the complex is electrolytic (e.g., [CrL(H₂O)₂Cl]Cl in showed Λm = 120 S·cm²·mol⁻¹).
  • Magnetic Susceptibility : Use a SQUID magnetometer to identify high-spin vs. low-spin states (e.g., µeff = 3.8 BM for octahedral Cr(III) ).
  • UV-Vis Spectroscopy : Analyze d-d transitions (e.g., λmax ~500 nm for octahedral geometry) and ligand-to-metal charge transfer bands.

Q. How can contradictions between computational models and experimental data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare computed vs. experimental NMR shifts (deviations >0.5 ppm suggest model inaccuracies).
  • Cross-Validation : Use multiple techniques (e.g., X-ray for structure, IR for functional groups) to identify systematic errors .

Q. What role does the methylsulfanyl group play in modulating electronic properties?

  • Methodological Answer :

  • Hammett Analysis : Compare substituent effects on reaction rates (σ+ values) to quantify electron-donating/withdrawing tendencies.
  • Cyclic Voltammetry : Measure redox potentials to assess the group’s influence on electron density at the amide nitrogen .

Q. How can enantiomeric excess be determined for chiral derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
  • Optical Rotation : Compare [α]D values to literature data (e.g., (S)-configuration typically shows positive rotation) .

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